1,3-Difluoro-5-(pent-4-en-1-yl)-2-[(3,4,5-trifluorophenyl)ethynyl]benzene
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Overview
Description
1,3-Difluoro-5-(pent-4-en-1-yl)-2-[(3,4,5-trifluorophenyl)ethynyl]benzene is a complex organic compound that features multiple fluorine atoms and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-5-(pent-4-en-1-yl)-2-[(3,4,5-trifluorophenyl)ethynyl]benzene typically involves multiple steps, including the introduction of fluorine atoms and the formation of the ethynyl group. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce the ethynyl group. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and an appropriate base, such as triethylamine, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-5-(pent-4-en-1-yl)-2-[(3,4,5-trifluorophenyl)ethynyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1,3-Difluoro-5-(pent-4-en-1-yl)-2-[(3,4,5-trifluorophenyl)ethynyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules.
Industry: The compound can be used in the production of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-5-(pent-4-en-1-yl)-2-[(3,4,5-trifluorophenyl)ethynyl]benzene involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The ethynyl group can also participate in various chemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Difluoro-2-[(3,4,5-trifluorophenyl)ethynyl]benzene: Lacks the pent-4-en-1-yl group, which may affect its reactivity and applications.
1,3-Difluoro-5-(pent-4-en-1-yl)benzene:
Uniqueness
1,3-Difluoro-5-(pent-4-en-1-yl)-2-[(3,4,5-trifluorophenyl)ethynyl]benzene is unique due to the combination of its structural features, including the multiple fluorine atoms, the ethynyl group, and the pent-4-en-1-yl group
Properties
CAS No. |
797048-66-9 |
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Molecular Formula |
C19H13F5 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
1,3-difluoro-5-pent-4-enyl-2-[2-(3,4,5-trifluorophenyl)ethynyl]benzene |
InChI |
InChI=1S/C19H13F5/c1-2-3-4-5-12-8-15(20)14(16(21)9-12)7-6-13-10-17(22)19(24)18(23)11-13/h2,8-11H,1,3-5H2 |
InChI Key |
BRJSTEHVCXTLJX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC1=CC(=C(C(=C1)F)C#CC2=CC(=C(C(=C2)F)F)F)F |
Origin of Product |
United States |
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